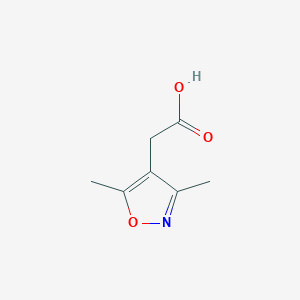

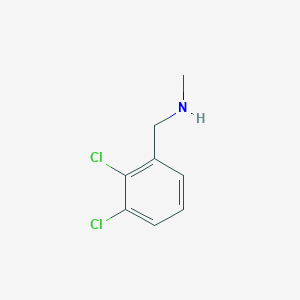

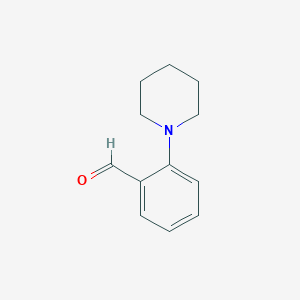

(2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluorobenzylamine, a compound with a similar structure, has been used in the synthesis of various compounds with anticonvulsant activity .

Synthesis Analysis

The synthesis of imidazoles, a class of compounds that includes 2-Fluorobenzylamine, has seen recent advances . These heterocycles are key components in a variety of applications, and their synthesis often involves the formation of bonds during the creation of the imidazole .Molecular Structure Analysis

The molecular structure of a related compound, 2-Fluorobenzoyl chloride, is given by the linear formula FC6H4COCl .Chemical Reactions Analysis

Enzymatic synthesis of fluorinated compounds has gained attention due to the unique properties of fluorine . Two main strategies exist for the enzymatic synthesis of fluorinated compounds: direct formation of C-F bonds to obtain fluorine-containing compounds, and synthesis of complex fluorinated compounds from simple fluorine-containing modules .Physical And Chemical Properties Analysis

A related compound, 2-Fluorobenzoyl chloride, has a boiling point of 90-92 °C at 15 mmHg and a melting point of 4 °C. It has a density of 1.328 g/mL at 25 °C .Applications De Recherche Scientifique

Coordination Polymers and Network Structures

Research on coordination polymers involving ligands derived from (2-fluoro-benzyl)-pyridin-2-ylmethyl-amine has shown significant results. For example, one-dimensional silver(I) coordination polymers have been synthesized using dicompartmental N,N-donor ligands derived from Schiff-base condensation, revealing various network structures influenced by the counterion effects on ligand conformation (Chakraborty, Maiti, & Paine, 2013).

Catalytic Applications

The compound has been explored for its catalytic properties. Palladacycles with bi- and tridentate ligands incorporating this structural motif have been designed, displaying significant potential as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).

Analytical Applications

Novel iron ion fluorescent probes based on 2-phenylbenzo[d]thiazole and bis-2-picolylamine, closely related to the (2-fluoro-benzyl)-pyridin-2-ylmethyl-amine structure, have been designed for selective recognition of iron ions in analytical applications, demonstrating excellent selectivity and sensitivity (Wei, 2012).

Ligand Frameworks in Metal Complexes

Studies on metal ion-mediated transformations have been conducted using ligands closely related to (2-fluoro-benzyl)-pyridin-2-ylmethyl-amine, demonstrating unusual amine-imine interconversion processes that are influenced by metal ions like Ni(II) and Co(II) (Bag, Barman, & Pal, 2020).

Organic Synthesis and Fluorination

Research in organic synthesis has shown the use of (2-fluoro-benzyl)-pyridin-2-ylmethyl-amine derivatives in catalyst-free amination reactions, highlighting their reactivity and potential for functionalization of heterocyclic compounds (Abel et al., 2015).

Safety And Hazards

Orientations Futures

Fluorinated compounds are widely used in molecular imaging, pharmaceuticals, and materials. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance . Therefore, the synthesis of fluorides has attracted increasing attention from biologists and chemists .

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2/c14-13-7-2-1-5-11(13)9-15-10-12-6-3-4-8-16-12/h1-8,15H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEUSIGXIJBZBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=CC=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-benzyl)-pyridin-2-ylmethyl-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)

![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)